molecular formula C32H37NO8 B587416 (E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide CAS No. 165460-33-3

(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide

Cat. No. B587416
CAS RN: 165460-33-3
M. Wt: 563.647
InChI Key: LLJQVSGWCSTGGW-OFKVRPASSA-N
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Description

(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide, commonly known as 3-HTAM-G, is a metabolite of Tamoxifen, which is widely used in breast cancer treatment. Tamoxifen is a nonsteroidal anti-estrogen drug that is used to treat hormone receptor-positive breast cancer in women. However, the clinical use of Tamoxifen is limited due to its side effects, such as endometrial cancer and thromboembolic events. Therefore, the study of Tamoxifen metabolites, such as 3-HTAM-G, is important for the development of safer breast cancer therapies.

Mechanism of Action

The exact mechanism of action of 3-HTAM-G is not fully understood. However, it is known to have anti-estrogenic activity similar to Tamoxifen. It binds to the estrogen receptor and inhibits the growth of estrogen-dependent breast cancer cells. Moreover, it has been shown to induce apoptosis and inhibit angiogenesis in breast cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-HTAM-G are similar to Tamoxifen. It has been shown to reduce the risk of breast cancer recurrence and improve survival in breast cancer patients. Moreover, it has been shown to have a protective effect on bone density and reduce the risk of osteoporosis in postmenopausal women.

Advantages and Limitations for Lab Experiments

The advantages of using 3-HTAM-G in lab experiments include its specificity and sensitivity as a biomarker for Tamoxifen metabolism. Moreover, it is stable and can be easily measured in urine or plasma samples. However, the limitations of using 3-HTAM-G include its low concentration in urine or plasma, which requires sensitive analytical methods for quantification.

Future Directions

The study of 3-HTAM-G has several future directions. One of the directions is to investigate the role of 3-HTAM-G in Tamoxifen resistance. It has been shown that Tamoxifen resistance is associated with altered Tamoxifen metabolism, and the study of 3-HTAM-G may provide insights into the mechanisms of Tamoxifen resistance. Moreover, the development of new drugs that target the metabolism of Tamoxifen, including 3-HTAM-G, may improve the efficacy and safety of breast cancer therapy. Furthermore, the study of 3-HTAM-G may have implications for personalized medicine, as it can provide information about individual variations in Tamoxifen metabolism and help in the optimization of Tamoxifen therapy.

Synthesis Methods

The synthesis of 3-HTAM-G involves the glucuronidation of 3-hydroxytamoxifen by the enzyme UDP-glucuronosyltransferase (UGT). UGT is a phase II metabolic enzyme that catalyzes the transfer of glucuronic acid to various drugs and endogenous compounds. The reaction takes place in the liver and results in the formation of 3-HTAM-G, which is excreted in the urine.

Scientific Research Applications

The study of 3-HTAM-G has several scientific research applications. It is used as a biomarker for Tamoxifen metabolism in breast cancer patients. The measurement of 3-HTAM-G levels in urine or plasma can provide information about Tamoxifen metabolism and help in the optimization of Tamoxifen therapy. Moreover, 3-HTAM-G is also used as a standard for the calibration of analytical methods for the quantification of Tamoxifen metabolites.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO8/c1-4-25(20-9-6-5-7-10-20)26(21-13-15-23(16-14-21)39-18-17-33(2)3)22-11-8-12-24(19-22)40-32-29(36)27(34)28(35)30(41-32)31(37)38/h5-16,19,27-30,32,34-36H,4,17-18H2,1-3H3,(H,37,38)/b26-25+/t27-,28-,29+,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJQVSGWCSTGGW-OFKVRPASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857841
Record name 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165460-33-3
Record name 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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